molecular formula C22H36N6O4 B11439193 ethyl 4-[(7-heptyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate

ethyl 4-[(7-heptyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate

Cat. No.: B11439193
M. Wt: 448.6 g/mol
InChI Key: FHYFUBGDSGRFID-UHFFFAOYSA-N
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Description

Ethyl 4-[(7-heptyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate is a complex organic compound with a unique structure. It belongs to the class of purine derivatives, which are known for their wide range of biological activities. This compound features a piperazine ring, a purine moiety, and an ester functional group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(7-heptyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Purine Moiety: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.

    Attachment of the Heptyl Chain: The heptyl chain is introduced via alkylation reactions, often using heptyl halides in the presence of a base.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through cyclization reactions involving ethylenediamine and dihaloalkanes.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, converting them to hydroxyl groups.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine N-oxides, while reduction can produce purine diols.

Scientific Research Applications

Ethyl 4-[(7-heptyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s purine moiety makes it a potential candidate for studying nucleotide analogs and their interactions with enzymes.

    Medicine: Due to its structural similarity to certain pharmaceutical agents, it is investigated for potential therapeutic applications, including antiviral and anticancer activities.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[(7-heptyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The purine moiety can bind to nucleotide-binding sites on enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ethyl 4-[(7-heptyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate lies in its heptyl chain, which can influence its lipophilicity and membrane permeability, potentially enhancing its biological activity compared to similar compounds.

Properties

Molecular Formula

C22H36N6O4

Molecular Weight

448.6 g/mol

IUPAC Name

ethyl 4-[(7-heptyl-1,3-dimethyl-2,6-dioxopurin-8-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H36N6O4/c1-5-7-8-9-10-11-28-17(16-26-12-14-27(15-13-26)22(31)32-6-2)23-19-18(28)20(29)25(4)21(30)24(19)3/h5-16H2,1-4H3

InChI Key

FHYFUBGDSGRFID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)OCC

Origin of Product

United States

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